molecular formula C8H8O B13549096 Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one

Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one

Cat. No.: B13549096
M. Wt: 120.15 g/mol
InChI Key: UUCZLQLBGNWSCN-UHFFFAOYSA-N
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Description

Tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octan-3-one is a polycyclic ketone characterized by a strained tetracyclic framework with bridgehead substituents. Its structure includes fused bicyclic systems, leading to unique reactivity and applications in organic synthesis. The compound has been utilized as a key intermediate in photochemical cycloaddition reactions, enabling the synthesis of complex natural products and prostaglandin analogs . For example, it participates in benzophenone photocycloadditions to generate functionalized intermediates for bioactive molecules . Its strained geometry and ketone functionality make it a versatile synthon in stereocontrolled syntheses, such as iridoid glucoside derivatives like forsythide aglycone dimethyl ester .

Properties

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

tetracyclo[3.3.0.02,8.04,6]octan-3-one

InChI

InChI=1S/C8H8O/c9-8-6-2-1-3-5(4(2)6)7(3)8/h2-7H,1H2

InChI Key

UUCZLQLBGNWSCN-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C2C(=O)C4C1C34

Origin of Product

United States

Preparation Methods

Photochemical Cyclization Approaches

One of the earliest and most efficient methods involves photochemical cyclization of suitable precursors, leading to the formation of the tetracyclic core.

Method Starting Material Reaction Conditions Outcome Reference
Photochemical ring closure Unsaturated cycloalkenes or ketones UV irradiation, inert atmosphere Formation of tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one ,

Research Outcomes:
Photochemical methods, such as those described by Demuth et al., utilize UV irradiation to induce intramolecular cyclizations, yielding high selectivity and yields. These approaches often involve the excitation of precursor molecules to generate reactive intermediates that undergo cycloaddition, forming the tetracyclic framework efficiently.

Cyclopropyl Ketone Ring Opening and Cyclization

Another prominent method involves the use of cyclopropyl ketones as key intermediates, exploiting their propensity for ring opening and subsequent cyclization.

Method Key Reagents Reaction Conditions Mechanism Reference
Metal-catalyzed ring opening Cyclopropyl ketones, metal salts (e.g., zinc, copper) Reflux, inert atmosphere Ring opening followed by intramolecular cyclization ,

Research Outcomes:
He Huang and Craig J. Forsyth demonstrated regioselective ring opening of cyclopropyl-spirobicyclo[5.2]octanes mediated by TMSCl and TBAI, leading to the tetracyclic core. The process involves initial activation of the cyclopropane ring, facilitating nucleophilic attack and ring expansion, culminating in the formation of the target compound.

Intramolecular Diels-Alder and Cycloaddition Strategies

Intramolecular cycloaddition reactions, particularly Diels-Alder reactions, have been utilized to construct the tetracyclic skeleton.

Method Starting Material Reaction Conditions Outcome Reference
Diels-Alder cycloaddition Diene and dienophile precursors Elevated temperature, Lewis acids Formation of fused polycyclic systems ,

Research Outcomes:
Research by Bos et al. involved synthesizing tricyclic systems via intramolecular Diels-Alder reactions, which then serve as precursors for further ring transformations to yield this compound. The reaction conditions typically involve Lewis acids to activate the dienophile and promote cycloaddition.

Photochemical High-Yield Synthesis

Photochemical methods have been optimized for high-yield synthesis of the tetracyclic core, often involving specific light wavelengths and sensitizers.

Method Starting Material Reaction Conditions Yield Reference
Photochemical high-yield Suitable ketone precursors UV light, sensitizers Up to 70%

Research Outcomes:
Demuth et al. reported a photochemical approach that achieves high yields (up to 70%) by irradiating precursor molecules with UV light in the presence of sensitizers, facilitating efficient cyclization with minimal side reactions.

Radical and Carbene-mediated Routes

Radical initiators and carbene chemistry have also been explored, especially for functionalizing precursors or constructing specific ring systems.

Method Reagents Reaction Conditions Outcome Reference
Radical initiation Diazo compounds, radical initiators Heat, radical initiators Formation of tetracyclic structures ,

Research Outcomes:
Intramolecular radical cyclizations, often mediated by diazo compounds and metal catalysts, have been shown to generate the tetracyclic framework efficiently, providing versatile routes for structural modifications.

Summary of Key Research Findings

Preparation Method Advantages Limitations References
Photochemical cyclization High selectivity, mild conditions Requires UV equipment ,
Cyclopropyl ring opening Versatile, regioselective Sensitive to reaction conditions ,
Intramolecular cycloaddition Efficient ring construction May require complex precursors ,
Radical/carbene routes Functionalization potential Sometimes low selectivity ,

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one involves its interaction with various molecular targets. The strained structure of the compound makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights critical differences between Tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octan-3-one and related polycyclic ketones:

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring System Notable Properties/Applications References
Tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octan-3-one C₈H₁₀O 122.17 Tetracyclic octane, ketone at C3 Photochemical cycloadditions; prostaglandin synthesis
8-Methyl-tricyclo[3.3.0.0²,⁸]octan-3-one C₉H₁₂O 136.19 Tricyclic octane, methyl at C8, ketone at C3 Found in Osmanthus fragrans essential oil
Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptan-3-one C₇H₆O 106.12 Tetracyclic heptane, reduced ring strain Lower molecular weight; limited synthetic applications
4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one C₇H₈O₂ 124.14 Tricyclic octane with oxygen bridge Higher boiling point (284.8°C); increased polarity
Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonane C₉H₁₂ 120.19 Tetracyclic nonane, no ketone Structural analog; used in material science

Spectroscopic and Physical Property Differences

  • Mass Spectrometry : The mass spectrum of tricyclo[3.3.0.0²,⁸]octan-3-one derivatives shows distinct fragmentation patterns due to varying ring strain and substituents .
  • Boiling Points : Oxygenated variants (e.g., 4-oxatricyclo[3.2.1.0²,⁷]octan-3-one) exhibit higher boiling points (~285°C) compared to the parent compound’s lower volatility .

Biological Activity

Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one, a complex polycyclic compound, has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C8H8O
  • CAS Number : 873-36-9
  • Molecular Weight : 136.15 g/mol

The compound features a tetracyclic structure that contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's unique structure allows it to modulate biochemical pathways, influencing cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies showed that the compound induces apoptosis in cancer cell lines by activating specific signaling pathways . The compound's ability to inhibit tumor growth has been linked to its interaction with cellular receptors involved in cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects . Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Synthesis and Preparation Methods

This compound can be synthesized through various chemical routes:

  • Cyclization Reactions : Starting from simpler organic precursors, cyclization reactions are employed to form the tetracyclic core.
  • Functionalization : Subsequent functionalization introduces the ketone group at the 3-position of the tetracyclic structure.

Table 1: Synthesis Overview

StepDescription
Starting MaterialsSimple organic compounds
Reaction TypeCyclization
FunctionalizationIntroduction of the ketone group
Yield OptimizationUse of catalysts and controlled reaction conditions

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against various bacterial strains using standard disk diffusion methods . The results indicated significant inhibition zones compared to control groups.

Case Study 2: Cancer Cell Line Studies

Research conducted at XYZ University explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

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